molecular formula C24H16F3N3OS B11567784 2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11567784
M. Wt: 451.5 g/mol
InChI Key: KRFFYFVVBQTJIR-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that integrates multiple functional groups, including phenyl, thiophene, and trifluoromethyl groups. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of aminopyrazoles with various electrophilic reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . The reaction conditions often require the use of catalysts like ZnCl₂ or bases like NH₄I to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, temperature control, and purification methods are crucial factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, pyrazolecarboxylic acids, and modified thiophene derivatives .

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of cellular signaling pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenoxymethyl)-3-phenyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its combination of multiple functional groups and its integration into the pyrazolo[1,5-a]pyrimidine scaffold. This unique structure imparts diverse biological activities and makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H16F3N3OS

Molecular Weight

451.5 g/mol

IUPAC Name

2-(phenoxymethyl)-3-phenyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H16F3N3OS/c25-24(26,27)21-14-18(20-12-7-13-32-20)28-23-22(16-8-3-1-4-9-16)19(29-30(21)23)15-31-17-10-5-2-6-11-17/h1-14H,15H2

InChI Key

KRFFYFVVBQTJIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2COC4=CC=CC=C4)C(F)(F)F)C5=CC=CS5

Origin of Product

United States

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